molecular formula C13H12N2O2 B15079211 2-Pyridinylmethyl phenylcarbamate

2-Pyridinylmethyl phenylcarbamate

Cat. No.: B15079211
M. Wt: 228.25 g/mol
InChI Key: RTPXTRLJPDQQID-UHFFFAOYSA-N
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Description

2-Pyridinylmethyl phenylcarbamate is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.253 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a pyridine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinylmethyl phenylcarbamate typically involves the reaction of pyridinylmethyl alcohol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

Pyridinylmethyl alcohol+Phenyl isocyanate2-Pyridinylmethyl phenylcarbamate\text{Pyridinylmethyl alcohol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Pyridinylmethyl alcohol+Phenyl isocyanate→2-Pyridinylmethyl phenylcarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The use of a continuous flow reactor allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinylmethyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl or pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Pyridinylmethyl phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinylmethyl phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine and phenyl rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyridine and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

pyridin-2-ylmethyl N-phenylcarbamate

InChI

InChI=1S/C13H12N2O2/c16-13(15-11-6-2-1-3-7-11)17-10-12-8-4-5-9-14-12/h1-9H,10H2,(H,15,16)

InChI Key

RTPXTRLJPDQQID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=N2

Origin of Product

United States

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